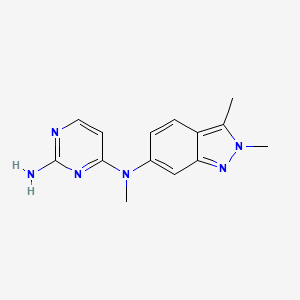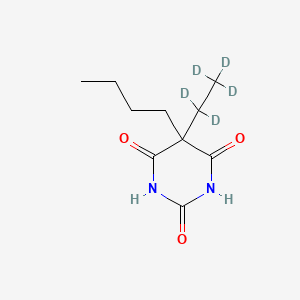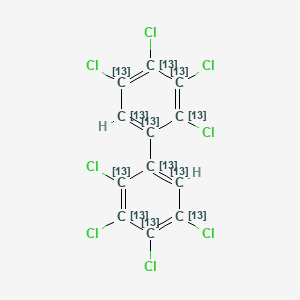
Ethyl 3-(pentafluorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(pentafluorophenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pentafluorophenyl group, which is a phenyl ring substituted with five fluorine atoms, making it highly electronegative and reactive .
Méthodes De Préparation
Ethyl 3-(pentafluorophenyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 3-(pentafluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Ethyl 3-(pentafluorophenyl)propanoate undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 3-(pentafluorophenyl)propanoate has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving esterases.
Mécanisme D'action
The mechanism of action of ethyl 3-(pentafluorophenyl)propanoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the active 3-(pentafluorophenyl)propanoic acid, which can then interact with specific enzymes or receptors . The pentafluorophenyl group enhances the compound’s reactivity and binding affinity due to its strong electron-withdrawing effects .
Comparaison Avec Des Composés Similaires
Ethyl 3-(pentafluorophenyl)propanoate can be compared with other similar esters, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl propanoate: Another ester used in flavorings and fragrances.
Ethyl 3-(furan-2-yl)propanoate: An ester with a furan ring, used as a flavoring agent.
The uniqueness of this compound lies in its pentafluorophenyl group, which imparts distinct chemical and physical properties, making it valuable in specialized applications .
Propriétés
Numéro CAS |
2828-18-4 |
|---|---|
Formule moléculaire |
C11H9F5O2 |
Poids moléculaire |
268.18 g/mol |
Nom IUPAC |
ethyl 3-(2,3,4,5,6-pentafluorophenyl)propanoate |
InChI |
InChI=1S/C11H9F5O2/c1-2-18-6(17)4-3-5-7(12)9(14)11(16)10(15)8(5)13/h2-4H2,1H3 |
Clé InChI |
FNHOVPODTZQKDZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Azaspiro[4.5]decane-2-carboxamide](/img/structure/B15292448.png)




![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)



![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)

